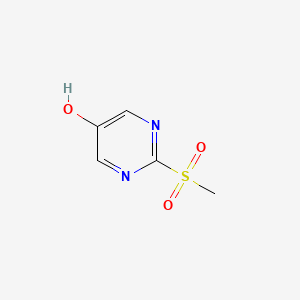

2-(Methylsulfonyl)pyrimidin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-11(9,10)5-6-2-4(8)3-7-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBVWXWEOSZANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404337 | |

| Record name | 2-methylsulfonylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16290-90-7 | |

| Record name | 2-(Methylsulfonyl)-5-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16290-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methylsulfonylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonylpyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Methylsulfonyl)pyrimidin-5-ol chemical properties and structure

An In-depth Technical Guide to 2-(Methylsulfonyl)pyrimidin-5-ol: Structure, Reactivity, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core functionalized with a methylsulfonyl group and a hydroxyl group. While a seemingly simple molecule, its true value lies in the reactivity conferred by the methylsulfonyl substituent, which establishes the 2-position of the pyrimidine ring as a potent electrophilic center. This property has positioned the 2-(methylsulfonyl)pyrimidine scaffold as a privileged structure in medicinal chemistry and chemical biology, particularly for the design of covalent inhibitors and bioconjugation reagents. The sulfonyl group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling highly selective and efficient covalent bond formation with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, synthesis, and applications of this compound and its derivatives, intended for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The unique characteristics of this compound arise from the interplay of its constituent functional groups: the electron-deficient pyrimidine ring, the strongly electron-withdrawing methylsulfonyl group, and the electron-donating hydroxyl group. The methylsulfonyl group significantly activates the C2 position for nucleophilic attack, a critical feature for its application as a covalent modifier.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16290-90-7 | [3][4][5] |

| Molecular Formula | C₅H₆N₂O₃S | [4][5] |

| Molecular Weight | 174.18 g/mol | [4][5] |

| SMILES | CS(=O)(=O)c1ncc(O)cn1 | [5] |

| LogP | 0.66650 | [4] |

| PSA (Polar Surface Area) | 88.53 Ų | [4] |

Molecular Structure

The structure of this compound is depicted below, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Reactivity and Covalent Modification Mechanism

The primary utility of the 2-(methylsulfonyl)pyrimidine scaffold stems from its tunable reactivity towards cysteine residues. This reactivity profile makes it an ideal "warhead" for designing targeted covalent inhibitors.

Cysteine-Selective Arylation via SNAr

2-Sulfonylpyrimidines react with cysteine via a nucleophilic aromatic substitution (SNAr) mechanism.[6] The process is highly chemoselective for the thiol group of cysteine over other nucleophilic amino acid residues such as lysine or serine.[2] The key steps are:

-

Deprotonation: The cysteine thiol is deprotonated to its more nucleophilic thiolate form. This process is pH-dependent, with higher pH favoring the thiolate anion.[1][7]

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic C2 carbon of the pyrimidine ring, forming a transient, negatively charged Meisenheimer intermediate.

-

Leaving Group Departure: The methylsulfinate anion, a stable leaving group, is eliminated, resulting in the formation of a stable thioether bond between the pyrimidine ring and the cysteine residue.[6]

The reaction rate is significantly influenced by substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs) at the 5-position, such as nitro (-NO₂) or trifluoromethyl (-CF₃), can drastically increase the reaction rate by stabilizing the Meisenheimer intermediate.[1][2]

Caption: SNAr mechanism for cysteine arylation.

Stability and Selectivity

The resulting 2-pyrimidyl cysteine adduct is a stable thioether, forming an irreversible covalent bond under physiological conditions.[2] While some highly activated 2-sulfonylpyrimidine derivatives can undergo slow hydrolysis in aqueous buffers, the reaction with thiols like glutathione (GSH) is typically much faster, ensuring that arylation is the predominant outcome in a biological context.[1][2] This high degree of selectivity and stability is crucial for applications in drug development, minimizing off-target reactions.

Synthesis and Purification

Derivatives of 2-(methylsulfonyl)pyrimidine are generally accessible through a reliable and efficient multi-step synthesis. A common and effective strategy involves the oxidation of a 2-(methylthio)pyrimidine precursor.

General Synthetic Protocol

A typical three-step synthesis to access the 2-(methylsulfonyl)pyrimidine scaffold is outlined below.[8]

-

Step 1: Cyclocondensation. A suitable 1,3-dicarbonyl compound (e.g., malonate derivatives) is condensed with S-methylisothiouronium sulfate to form the core 2-(methylthio)pyrimidine ring.[8]

-

Step 2: Derivatization (Optional). The pyrimidine ring can be further functionalized at this stage if desired.

-

Step 3: Oxidation. The 2-methylthioether is oxidized to the corresponding 2-methylsulfone. This is a critical step that installs the reactive handle. Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone in a water-acetone mixture.[8]

Caption: General synthetic workflow for 2-(methylsulfonyl)pyrimidines.

Purification Methodology

After synthesis, the crude product is typically purified using standard laboratory techniques. Anhydrous flash column chromatography is often employed to isolate the desired sulfone product in high purity.[1][7] The purified compounds should be fully characterized by analytical methods such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.[8]

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of the 2-(methylsulfonyl)pyrimidine scaffold has made it a valuable tool for targeting cysteine residues in proteins, which are often found in the active or allosteric sites of enzymes.

Covalent Inhibitors

This scaffold serves as an electrophilic "warhead" to achieve irreversible inhibition of protein function. By forming a covalent bond with a target cysteine, these inhibitors can offer enhanced potency, prolonged duration of action, and improved therapeutic indices compared to their non-covalent counterparts. Notable examples include:

-

p53 Stabilizers: The prototypical lead compound PK11000, a 2-methylsulfonyl pyrimidine, was reported as a stabilizer of thermolabile p53 cancer mutants.[1][7]

-

Sortase A Inhibitors: Derivatives have been developed as covalent inhibitors of Staphylococcus aureus Sortase A (SrtA), an important virulence factor, by targeting its active site cysteine (Cys184).[6]

Caption: Covalent inhibitor targeting a protein active site cysteine.

Bioconjugation and ADC Linkers

Beyond enzyme inhibition, derivatives of 2-(methylsulfonyl)pyrimidine are being developed for bioconjugation. For instance, 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid is a heterobifunctional crosslinker.[9][10] One end possesses the cysteine-reactive sulfonylpyrimidine, while the other end has a carboxylic acid that can be activated (e.g., as an NHS ester) to react with other functional groups, such as lysines.[11] This dual reactivity allows it to be used as a linker in the construction of antibody-drug conjugates (ADCs), where a cytotoxic payload is precisely attached to a monoclonal antibody via a cysteine residue.[12]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

Hazards: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.[13]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound represents a versatile and powerful chemical entity for modern drug discovery and chemical biology. Its well-defined reactivity, tunable kinetics, and synthetic tractability have established the 2-sulfonylpyrimidine scaffold as a premier warhead for the selective covalent targeting of cysteine residues. From inhibiting key enzymes in disease pathways to enabling the construction of sophisticated bioconjugates, its applications continue to expand, promising the development of novel and effective therapeutic agents.

References

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl

- Safety Data Sheet - this compound. Sigma-Aldrich.

- This compound | 16290-90-7. ChemicalBook.

- Safety Data Sheet - 2-Methylsulfonyl-5-(tri-n-butylstannyl)pyrimidine. Fisher Scientific.

- Safety Data Sheet - General Handling. Thermo Fisher Scientific.

- 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Aryl

- This compound 16290-90-7. Guidechem.

- Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.

- 2-(Methylsulfonyl)

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide. PubChem.

- 6-(2-(methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic-Val-Cit-PAB. Precise PEG.

- 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PubMed Central.

- 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid NHS ester. BroadPharm.

- 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid. Conju-Probe.

- 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid. BLDpharm.

Sources

- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 16290-90-7 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. 2356229-58-6|6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid|BLD Pharm [bldpharm.com]

- 11. 6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid NHS ester, 2813270-39-0 | BroadPharm [broadpharm.com]

- 12. precisepeg.com [precisepeg.com]

- 13. fishersci.com [fishersci.com]

Synthesis of 2-(Methylsulfonyl)pyrimidin-5-ol: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(Methylsulfonyl)pyrimidin-5-ol, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a logical, two-step process, commencing with the formation of a key pyrimidine intermediate followed by a crucial oxidation step. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the characterization of the target molecule.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a sulfonyl group at the 2-position and a hydroxyl group at the 5-position of the pyrimidine ring can significantly influence the molecule's physicochemical properties and biological activity. 2-(Methylsulfonyl)pyrimidines, in particular, are recognized for their reactivity as electrophiles, making them valuable intermediates for the synthesis of more complex molecules through nucleophilic aromatic substitution.[1][2] This guide delineates a robust and rational synthetic approach to this compound.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a straightforward disconnection at the sulfonyl group. This points to 2-(Methylthio)pyrimidin-5-ol (2) as a key precursor. The methylthio group can be readily oxidized to the corresponding sulfone. The precursor, 2-(Methylthio)pyrimidin-5-ol (2), can be constructed through a classical pyrimidine synthesis involving the cyclocondensation of S-methylisothiourea (3) with a suitable three-carbon electrophile, such as a derivative of malondialdehyde.

Caption: Synthesis of 2-(Methylthio)pyrimidin-5-ol.

Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidin-5-ol

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add S-methylisothiourea sulfate (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

-

Addition of Electrophile: To the resulting solution, add a solution of 2-formyl-3-ethoxyacrolein (1.0 equivalent) in absolute ethanol dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Isolation: Remove the solvent under reduced pressure. Triturate the residue with cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

| Reactant/Reagent | Molar Ratio | Notes |

| S-Methylisothiourea sulfate | 1.0 | |

| Sodium Ethoxide | 1.1 | Prepared fresh from sodium metal and absolute ethanol. |

| 2-Formyl-3-ethoxyacrolein | 1.0 | Or a suitable equivalent of 2-hydroxymalondialdehyde. |

| Absolute Ethanol | - | Solvent |

| Glacial Acetic Acid | - | For neutralization |

Step 2: Oxidation of 2-(Methylthio)pyrimidin-5-ol

The conversion of the methylthio group to the methylsulfonyl group is a critical step that significantly alters the electronic properties of the pyrimidine ring, enhancing its electrophilicity at the 2-position. This transformation is reliably achieved using a strong oxidizing agent. Oxone®, a stable and versatile triple salt of potassium peroxymonosulfate, is an excellent choice for this oxidation due to its effectiveness and relatively mild reaction conditions.

The mechanism involves the nucleophilic attack of the sulfur atom of the methylthio group on the electrophilic oxygen of the peroxymonosulfate, leading to the formation of a sulfoxide intermediate, which is then further oxidized to the sulfone.

Caption: Oxidation to this compound.

Experimental Protocol: Oxidation of 2-(Methylthio)pyrimidin-5-ol

-

Reaction Setup: Dissolve 2-(Methylthio)pyrimidin-5-ol (1.0 equivalent) in a mixture of methanol and water (e.g., 1:1 v/v).

-

Addition of Oxidant: To this solution, add Oxone® (2.2 equivalents) portion-wise at room temperature, while monitoring the internal temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

| Reactant/Reagent | Molar Ratio | Notes |

| 2-(Methylthio)pyrimidin-5-ol | 1.0 | |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 2.2 | Added in portions to control exotherm. |

| Methanol/Water | - | Solvent system |

| Sodium Thiosulfate (sat. aq.) | - | For quenching |

| Ethyl Acetate | - | Extraction solvent |

Characterization of this compound

The successful synthesis of the target compound should be confirmed through rigorous analytical characterization. The following are the expected spectroscopic data for this compound.

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methylsulfonyl group. The pyrimidine protons at positions 4 and 6 will likely appear as singlets in the aromatic region (δ 8.5-9.5 ppm). The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration-dependent. The methyl protons of the sulfonyl group will be a sharp singlet, typically downfield from the methylthio precursor, in the range of δ 3.2-3.5 ppm. [3][4]* ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule. The pyrimidine ring carbons will resonate in the aromatic region, with the carbon at the 2-position, attached to the electron-withdrawing sulfonyl group, being significantly downfield. The carbon of the methylsulfonyl group is expected to appear in the range of δ 40-45 ppm. [3][4]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

| Analysis | Expected Data |

| ¹H NMR | Pyrimidine H (4,6): δ 8.5-9.5 (s); OH: broad singlet; SO₂CH₃: δ 3.2-3.5 (s) |

| ¹³C NMR | Pyrimidine C: aromatic region; SO₂CH₃: δ 40-45 |

| MS (ESI) | [M+H]⁺ corresponding to the calculated molecular weight. |

Conclusion

This technical guide has outlined a logical and experimentally viable two-step synthesis of this compound. The described pathways are based on well-established and reliable chemical transformations. The provided protocols offer a solid foundation for researchers to successfully synthesize and characterize this valuable heterocyclic compound. The insights into the reaction mechanisms and the expected analytical data will aid in the efficient execution and validation of the synthesis.

References

-

Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-1062. Available at: [Link]

-

Levine, Z. A., et al. (2021). Supporting Information for Isotope-assisted methods for the assignment of RNA non-exchangeable proton and carbon NMR chemical shifts. ScienceOpen. Available at: [Link]

-

Kotaiah, S., et al. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry, 24(9), 3884-3886. Available at: [Link]

- Google Patents. (2021). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

-

Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

-

Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

-

Song, Z., et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(10), 2243-2246. Available at: [Link]

-

Valadbeigi, Y., et al. (2007). Design and synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as analgesic, anti-inflammatory and antibacterial agents. Medicinal Chemistry, 3(1), 67-73. Available at: [Link]

-

European Patent Office. (2023). PROCESS FOR PREPARING N-(5-((4-(4-((DIMETHYLAMINO)METHYL)-3-PHENYL-1H-PYRAZOL-1-YL)PYRIMIDIN-2-YL)AMINO). Available at: [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

-

Schramm, V. L., et al. (2007). Synthesis of 5'-methylthio coformycins: specific inhibitors for malarial adenosine deaminase. Journal of the American Chemical Society, 129(25), 7875-7880. Available at: [Link]

-

Zhang, Z., et al. (2022). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Molecules, 27(21), 7248. Available at: [Link]

-

Wujec, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5769. Available at: [Link]

-

Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. Available at: [Link]

-

Valadbeigi, Y., et al. (2007). Design and Synthesis of 2-Methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as Analgesic, Anti-Inflammatory and Antibacterial Agents. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Covalent Mechanism of 2-(Methylsulfonyl)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The resurgence of covalent inhibitors in drug discovery has spurred the exploration of novel electrophilic warheads capable of forming precise and durable bonds with therapeutic targets. This guide provides an in-depth technical analysis of 2-(methylsulfonyl)pyrimidin-5-ol, a promising scaffold for the design of targeted covalent inhibitors. We will dissect its mechanism of action, which proceeds through a nucleophilic aromatic substitution (SNAr) pathway, and detail the rigorous experimental methodologies required to validate and characterize its covalent interactions with protein targets. This document serves as a comprehensive resource for scientists engaged in the rational design and development of next-generation covalent medicines.

The Covalent Drug Renaissance and the Role of Novel Warheads

Covalent drugs have re-emerged as a powerful therapeutic modality, offering advantages in potency, prolonged pharmacodynamic effects, and the ability to target proteins with shallow binding pockets.[1][2] The central principle of these drugs is the formation of a stable, irreversible bond with a specific amino acid residue on the target protein, driven by an electrophilic "warhead" integrated into a selective binding scaffold.[3][4] While traditional warheads like acrylamides have seen significant success, the field is continually seeking new reactive groups with tunable reactivity and distinct mechanistic profiles to expand the covalent inhibitor toolkit.[5][6]

This guide focuses on the this compound moiety, a class of electrophile that leverages a nucleophilic aromatic substitution (SNAr) mechanism, offering a different reactivity paradigm compared to more common Michael acceptors.[5][7][8]

Mechanism of Action: Nucleophilic Aromatic Substitution

The covalent modification by this compound is predicated on the principles of nucleophilic aromatic substitution (SNAr).[9][10] The pyrimidine ring, rendered electron-deficient by the potent electron-withdrawing sulfonyl group at the 2-position, becomes susceptible to attack by nucleophilic amino acid side chains.[5][7][8][9]

The key steps are:

-

Non-covalent Binding: The inhibitor first forms a reversible, non-covalent complex with the target protein, positioning the pyrimidine ring in proximity to a nucleophilic residue.[2][4]

-

Nucleophilic Attack: A nucleophilic amino acid, typically a cysteine, attacks the electron-poor carbon at the 2-position of the pyrimidine ring.[7][8] This forms a transient, negatively charged intermediate known as a Meisenheimer complex.[11]

-

Leaving Group Displacement: The aromaticity of the pyrimidine ring is restored by the displacement of the methylsulfonyl group as a sulfinic acid, a good leaving group.[5][7] This results in the formation of a stable, covalent S-heteroarylated adduct between the protein and the pyrimidine scaffold.[5]

Caption: Proposed SNAr mechanism for covalent modification.

Rigorous Experimental Validation of Covalent Action

A multi-pronged approach is essential to unequivocally confirm and characterize the covalent mechanism of action.

Confirmation of Covalent Adduct Formation via Mass Spectrometry

Intact protein mass spectrometry (MS) is the definitive method to verify the formation of a covalent bond.[12][13] This technique precisely measures the mass of the protein before and after incubation with the inhibitor. A mass increase corresponding to the molecular weight of the pyrimidine moiety (inhibitor minus the leaving group) provides direct evidence of covalent modification.[7][12]

Protocol: Intact Protein LC-MS Analysis

-

Incubation: Incubate the purified target protein (1-5 µM) with a 5-10 fold molar excess of the this compound compound.

-

Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes) to monitor the reaction progress.

-

Quenching: Stop the reaction by adding 0.1% formic acid.

-

Analysis: Desalt the samples using liquid chromatography (LC) and analyze by electrospray ionization mass spectrometry (ESI-MS).[7]

-

Deconvolution: Deconvolute the resulting spectra to determine the precise molecular weight of the protein species.

Expected Data Summary:

| Sample Condition | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Conclusion |

| Protein only (T=0) | 50,000 | 50,000.2 | - | Unmodified Protein |

| Protein + Inhibitor (T=120 min) | 50,150 | 50,150.3 | +150.1 | Covalent Adduct Formed |

Pinpointing the Modification Site with Peptide Mapping

After confirming adduct formation, identifying the specific amino acid residue that has been modified is critical. This is accomplished through "bottom-up" proteomics, also known as peptide mapping.[12][14]

Protocol: LC-MS/MS Peptide Mapping

-

Labeling and Digestion: The covalently modified protein is denatured, reduced, alkylated (to cap unmodified cysteines), and then digested into smaller peptides using a specific protease like trypsin.[12]

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by LC and analyzed by tandem mass spectrometry (MS/MS).[13][14]

-

Database Searching: The MS/MS fragmentation spectra are searched against the protein's sequence. The peptide containing the mass shift from the modification is identified, and the fragmentation pattern reveals the exact site of covalent attachment.[13][14]

Caption: Workflow for identifying the site of covalent modification.

Quantifying Reactivity: Covalent Inhibition Kinetics

The efficiency of a covalent inhibitor is not adequately described by a simple IC50 value.[15] Instead, it is defined by a two-step kinetic model: an initial reversible binding (Ki) followed by an irreversible inactivation step (kinact).[2][16] The second-order rate constant, kinact/Ki, is the key parameter for quantifying the inhibitor's efficiency.[15][17]

Protocol: Determining kinact and Ki

-

Enzyme Assay: Use a continuous enzyme activity assay to monitor reaction progress over time.

-

Progress Curves: Measure enzyme activity in the presence of multiple concentrations of the inhibitor.

-

Data Analysis: Fit the resulting progress curves to the kinetic equation for time-dependent inhibition to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

-

Parameter Calculation: Plot kobs versus inhibitor concentration. Fitting this data to a hyperbolic equation allows for the determination of the maximal inactivation rate (kinact) and the initial binding affinity (Ki).[18]

Cellular Target Engagement and Selectivity

Confirming that the inhibitor engages its intended target within the complex environment of a living cell is a crucial validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying target engagement in cells or tissues.[19][20] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19][21]

Protocol: Western Blot-Based CETSA

-

Cell Treatment: Treat intact cells with the covalent inhibitor or a vehicle control.

-

Thermal Challenge: Heat cell lysates to a range of temperatures.

-

Fractionation: Separate soluble proteins from aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot. A shift to a higher melting temperature in the inhibitor-treated samples confirms target engagement.[22][23]

Proteome-Wide Selectivity Profiling

To assess the selectivity of a covalent inhibitor, chemoproteomic techniques are employed.[24][25] Methods like Activity-Based Protein Profiling (ABPP) can map the interactions of a covalent compound across the entire proteome, identifying potential off-targets and providing a global view of the inhibitor's selectivity.[12][26][27] This is critical for de-risking covalent drug candidates and minimizing potential toxicity.[25][26]

Conclusion and Future Outlook

The this compound scaffold offers a synthetically tractable and tunable warhead for the development of targeted covalent inhibitors. Its SNAr-based mechanism provides a valuable alternative to traditional electrophiles. The rigorous application of the biochemical, mass spectrometric, and cellular validation techniques outlined in this guide is essential for advancing our understanding of this and other novel covalent modifiers. These methodologies will empower the rational design of highly selective and effective covalent therapeutics to address unmet medical needs.

References

- Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to design. Drug Discovery Today, 20(9), 1061–1073.

-

Copeland, R. A. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. ACS Medicinal Chemistry Letters, 7(11), 948-953. [Link]

-

Horan, J. C., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50), 17466–17477. [Link]

-

Horan, J. C., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Biomedical Data Mining. [Link]

-

Horan, J. C., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

-

Kee, J.-M., et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(4), 1056-1073. [Link]

-

Kettle, J. G., et al. (2020). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Medicinal Chemistry Letters, 11(11), 2238-2245. [Link]

-

Krier, M., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 31(3), 638-646. [Link]

-

Boike, L. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship. [Link]

-

CETSA. (n.d.). CETSA. Retrieved January 18, 2026, from [Link]

-

Antão, A. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1991. [Link]

-

Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 16(9), 1637–1646. [Link]

-

Jaudzems, K., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 799971. [Link]

-

ResearchGate. (n.d.). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved January 18, 2026, from [Link]

-

Janssen, B. M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3197. [Link]

-

ResearchGate. (n.d.). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Retrieved January 18, 2026, from [Link]

-

Ball, T. R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2737–2746. [Link]

-

Strelow, J. M., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 29-41. [Link]

-

Candeias, M. M., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]

-

Wang, T., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(2), 998–1006. [Link]

-

News-Medical.Net. (2022, November 26). Using mass spectrometry chemoproteomics to advance covalent drug development. [Link]

-

Liu, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(23), 7794. [Link]

-

Turunen, J. J. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 900595. [Link]

-

BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. Retrieved January 18, 2026, from [Link]

-

Willems, L. I., et al. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 58(16), 2059–2067. [Link]

-

Keillor, J. W., et al. (2023). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 14(4), 659-668. [Link]

-

Reddy, P. V. N., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(6), 983-1011. [Link]

-

Johnson, D. S., et al. (2022). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 65(15), 10196-10200. [Link]

-

Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 3(11), 1361-1378. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 18, 2026, from [Link]

-

WuXi AppTec. (2022, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

-

Lonsdale, R., & Ward, R. A. (2018). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 23(10), 2548. [Link]

-

Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

-

Kim, D., & Park, S. B. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 12(6), 849-864. [Link]

-

de Bruin, G., & van Delft, F. L. (2017). Covalent Inhibition in Drug Discovery. Methods in Enzymology, 598, 33-59. [Link]

-

ResearchGate. (n.d.). General mechanism of covalent inhibition of a protein target by a... Retrieved January 18, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. shop.carnabio.com [shop.carnabio.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biokin.com [biokin.com]

- 19. CETSA [cetsa.org]

- 20. Frontiers | Current Advances in CETSA [frontiersin.org]

- 21. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 25. longdom.org [longdom.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

An In-Depth Technical Guide to the Potential Biological Targets of 2-(Methylsulfonyl)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature, arising from its hydrogen bonding capabilities and synthetic tractability, has allowed for its exploration in a wide array of therapeutic areas. The introduction of a methylsulfonyl group at the 2-position of the pyrimidine ring, as in this compound, adds a unique electronic and steric profile. The sulfonyl group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly influence the molecule's interaction with biological macromolecules.

This technical guide aims to provide a comprehensive overview of the potential biological targets of this compound. Drawing upon evidence from structurally related compounds and established principles of drug discovery, we will explore the most probable protein classes this molecule may interact with. Furthermore, we will provide detailed, field-proven experimental workflows for the definitive identification and validation of these targets, empowering researchers to unlock the therapeutic potential of this promising chemical entity.

Part 1: Predicted and Evidence-Based Potential Target Classes

While direct studies on this compound are not extensively available in public literature, the broader class of 2-sulfonyl pyrimidine derivatives has been investigated, revealing several key potential target families.

Protein Kinases: The Dominant Target Family

The pyrimidine scaffold is a well-established "privileged scaffold" for protein kinase inhibitors. Numerous pyrimidine derivatives have been developed as potent and selective inhibitors of various kinases, playing crucial roles in oncology and immunology.

-

Epidermal Growth Factor Receptor (EGFR): A significant number of patents and publications describe 2-(substituted-anilino)pyrimidine compounds as inhibitors of mutated forms of EGFR, which are key drivers in certain types of cancer.[1][2] The pyrimidine core typically anchors the inhibitor in the ATP-binding pocket of the kinase domain.

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt signaling pathway is frequently dysregulated in cancer. Thieno[3,2-d]pyrimidine derivatives, which share the pyrimidine core, have been developed as potent and selective inhibitors of PI3Kα.[3][4]

Plausible Mechanism of Action: For kinases, the most common mechanism of inhibition by small molecules is competition with ATP for the enzyme's active site. The pyrimidine core of this compound could mimic the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The methylsulfonyl and hydroxyl groups would then occupy adjacent pockets, contributing to binding affinity and selectivity.

Caption: Potential inhibition of the EGFR-PI3K-Akt signaling pathway.

DNA/RNA Helicases: A Covalent Targeting Opportunity

Recent high-throughput screening campaigns have identified 2-sulfonylpyrimidine derivatives as novel covalent inhibitors of Werner syndrome ATP-dependent helicase (WRN).[5] This finding is particularly intriguing as it suggests a different mechanism of action beyond simple competitive inhibition.

Plausible Mechanism of Action: The 2-sulfonylpyrimidine scaffold can act as a Michael acceptor, enabling a covalent reaction with a nucleophilic residue (such as cysteine) in the target protein's active site. This irreversible binding can lead to potent and sustained inhibition. The study on WRN inhibitors demonstrated that these compounds are competitive with ATP, suggesting that the initial non-covalent binding occurs at the ATP site, followed by the covalent modification.[5]

Caption: Workflow for validating covalent inhibition.

Other Potential Target Classes

The versatility of the pyrimidine scaffold extends to other target families:

-

G-Protein Coupled Receptors (GPCRs): Triazolopyrimidine compounds, which are structurally related to pyrimidines, have been identified as antagonists of the adenosine A2A and P2Y12 receptors.[6][7]

-

Metabolic Enzymes: Pyrazolopyrimidines have been shown to inhibit purine metabolism enzymes like GMP reductase and IMP dehydrogenase in Leishmania donovani.[8]

-

Antimicrobial Targets: Various pyrimidine derivatives, such as thiazolo[3,2-a]pyrimidin-5-ones, have demonstrated antibacterial and antitubercular activities.[9] Some related compounds are hypothesized to act as iron chelators, depriving bacteria of this essential nutrient.[10]

Part 2: Experimental Workflows for Target Identification and Validation

A multi-pronged experimental approach is essential to confidently identify and validate the biological targets of this compound.

Broad Spectrum Target Identification: Chemical Proteomics

For an unbiased approach to discover the direct binding partners of the compound, affinity chromatography-mass spectrometry (AC-MS) is a powerful technique.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or an amine) for immobilization.

-

Immobilization: Covalently attach the synthesized probe to a solid support (e.g., NHS-activated sepharose beads) to create the affinity matrix.

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Pulldown: Incubate the cell lysate with the affinity matrix. The compound on the beads will bind to its target proteins.

-

Washing: Wash the beads extensively with buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads, either by using a high concentration of the free compound (competitive elution) or by denaturing the proteins.

-

Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the pulled-down proteins.

Caption: Unbiased target identification using AC-MS.

Target Validation: In Vitro Assays

Once potential targets are identified, their interaction with the compound must be validated using in vitro assays.

2.2.1 Kinase Inhibition Assay

-

Objective: To determine if this compound inhibits the activity of a specific kinase.

-

Methodology:

-

Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.

-

Add varying concentrations of this compound.

-

Incubate to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

-

Plot the kinase activity against the compound concentration to determine the IC50 value.

-

2.2.2 Helicase Activity Assay

-

Objective: To measure the inhibition of helicase-mediated DNA/RNA unwinding.

-

Methodology:

-

Use a fluorescence-based assay with a forked DNA substrate labeled with a fluorophore and a quencher on opposite strands.

-

In the presence of active helicase and ATP, the DNA is unwound, separating the fluorophore from the quencher and leading to an increase in fluorescence.

-

Perform the assay with varying concentrations of this compound to measure the inhibition of this fluorescence increase.

-

Determine the IC50 value from the dose-response curve.

-

2.2.3 Validation of Covalent Binding

-

Objective: To confirm if the compound binds covalently to the target protein.

-

Methodology:

-

Incubate the recombinant target protein with an excess of this compound.

-

Analyze the protein by intact mass spectrometry.

-

A mass shift corresponding to the molecular weight of the compound will confirm covalent adduction.[5]

-

| Parameter | Kinase Assay (ADP-Glo™) | Helicase Assay (Fluorescence) | Covalent Binding (Mass Spec) |

| Principle | Luminescence (ADP production) | Fluorescence (DNA unwinding) | Mass Shift Detection |

| Output | IC50 | IC50 | Molecular Weight of Adduct |

| Key Reagents | Kinase, Substrate, ATP | Labeled DNA, Helicase, ATP | Protein, Compound |

| Instrumentation | Luminometer | Fluorometer | Mass Spectrometer |

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. Based on the analysis of structurally related compounds, the most probable biological targets for this molecule belong to the protein kinase and DNA/RNA helicase families. However, other possibilities such as GPCRs and metabolic enzymes should not be disregarded. A systematic approach, beginning with unbiased chemical proteomics methods to identify potential binding partners, followed by rigorous in vitro validation of these interactions, will be crucial in elucidating the precise mechanism of action of this compound. The experimental workflows detailed in this guide provide a robust framework for researchers to embark on this exciting journey of discovery.

References

- US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents.

- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC - NIH.

- Synthesis, Antibacterial and Antitubercular Activities of Some 5H-Thiazolo[3,2-a]pyrimidin-5-ones and Sulfonic Acid Derivatives - MDPI.

- US4742060A - Heterocyclic compounds - Google Patents.

- Evaluation of 5H-Thiazolo[3,2-α]pyrimidin-5-ones as Potential GluN2A PET Tracers - PubMed.

- Mechanisms of action of pyrazolopyrimidines in Leishmania donovani - PubMed - NIH.

- 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed.

- SYNTHESIS OF TRIAZOLOPYRIMIDINE COMPOUNDS - Patent 2794575 - EPO.

- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents.

- Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC - NIH.

-

2-(2-Furanyl)-7-phenyl[1][5][11]triazolo[1,5-c]pyrimidin-5-amine analogs as adenosine A2A antagonists: the successful reduction of hERG activity. Part 2 - PubMed. Available at:

- WO 2009/055730 A1 - Googleapis.com.

- Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC - PubMed Central.

Sources

- 1. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 2. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYNTHESIS OF TRIAZOLOPYRIMIDINE COMPOUNDS - Patent 2794575 [data.epo.org]

- 7. 2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine analogs as adenosine A2A antagonists: the successful reduction of hERG activity. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of pyrazolopyrimidines in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]

In Silico Modeling of 2-(Methylsulfonyl)pyrimidin-5-ol Covalent Binding to Mutant p53: A Technical Guide

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the covalent binding of 2-(Methylsulfonyl)pyrimidin-5-ol to a clinically relevant protein target. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and reproducible computational workflow. Our focus will be on the covalent interaction with the tumor suppressor protein p53, specifically the Y220C mutant, a frequent and therapeutically significant variant in human cancers.

Introduction: The Rise of Covalent Inhibitors and the 2-Sulfonylpyrimidine Warhead

The paradigm of drug design has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their protein target. This irreversible mechanism can lead to prolonged duration of action, high potency, and the ability to target shallow binding pockets. A promising class of electrophilic "warheads" for covalent inhibition is the 2-sulfonylpyrimidine scaffold.[1][2] These moieties exhibit excellent reactivity towards nucleophilic cysteine residues under physiological conditions, forming stable S-heteroarylated adducts.[1][2] This guide will focus on this compound, a representative of this class, and its interaction with the p53-Y220C mutant, where the mutation introduces a reactive cysteine at a druggable surface crevice.[1][3][4]

Computational methods are indispensable in the discovery and optimization of covalent inhibitors.[5] They allow for the prediction of binding poses, the assessment of complex stability, and the estimation of binding affinities, thereby guiding synthetic efforts and reducing experimental costs.[5] This guide will detail a complete in silico workflow, from initial protein and ligand setup to advanced molecular dynamics simulations and free energy calculations.

The Target: p53-Y220C Mutant

The tumor suppressor p53 is a critical regulator of cell cycle and apoptosis, and its inactivation by mutation is a hallmark of over 50% of human cancers.[6][7] The Y220C mutation is one of the most common p53 mutations, creating a surface crevice that destabilizes the protein.[4][6] This mutation, however, also presents a unique therapeutic opportunity by introducing a reactive cysteine residue that can be targeted by covalent inhibitors.[1]

Protein Structure Preparation

The initial step in any structure-based design project is the preparation of the target protein's 3D structure.

Experimental Protocol: p53-Y220C Preparation

-

Obtain Crystal Structure: Download the crystal structure of the p53-Y220C mutant from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6SHZ.[3]

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.[8]

-

Protonation and Optimization: Add hydrogen atoms to the protein structure, assigning the correct protonation states for all titratable residues at a physiological pH of 7.4. This is a critical step as hydrogen bonding networks are vital for protein structure and ligand binding. Utilize tools like the Protein Preparation Wizard in the Schrödinger Suite or the PDB2PQR server.[8]

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The heavy atoms of the protein backbone should be restrained to preserve the experimentally determined conformation.

The Ligand: this compound

The this compound ligand must be prepared in a 3D format and parameterized for the subsequent docking and simulation steps.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: Generate a 3D conformation of this compound from its 2D structure (SMILES: CS(=O)(=O)c1cc(O)cnc1). This can be done using software like ChemDraw or online tools, followed by energy minimization using a suitable force field (e.g., MMFF94).

-

Charge Calculation: Calculate partial atomic charges for the ligand. For subsequent molecular dynamics simulations with force fields like AMBER or CHARMM, it is recommended to use quantum mechanical calculations (e.g., at the HF/6-31G* level of theory) to derive RESP or ESP charges.

-

Force Field Parameterization: Generate force field parameters for the ligand. For common force fields like AMBER, the antechamber module can be used to generate GAFF (General AMBER Force Field) parameters.[9] For CHARMM, the CGenFF server is a valuable resource.[10]

Covalent Docking: Predicting the Binding Pose

Covalent docking is a specialized form of molecular docking that accounts for the formation of a covalent bond between the ligand and the protein.[11][12] This section will outline the general principles and a protocol using the Schrödinger software suite's Covalent Docking (CovDock) workflow as an example.[13][14][15]

The Mechanism: Site-Specific S-Arylation

The reaction between the 2-sulfonylpyrimidine and the cysteine residue proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] The thiolate anion of the cysteine attacks the C2 position of the pyrimidine ring, leading to the displacement of the methylsulfonyl group and the formation of a stable thioether bond.[1][2]

Diagram: Covalent Docking Workflow

Caption: Workflow for covalent docking of this compound to p53-Y220C.

Experimental Protocol: Covalent Docking with Schrödinger

-

Define the Reactive Residue: In the Maestro interface, identify and select the reactive cysteine residue (Cys220) on the prepared p53-Y220C structure.[13][14]

-

Set Up the Covalent Docking Job:

-

Select the prepared ligand and the receptor.

-

In the CovDock panel, specify the reaction type as "Nucleophilic substitution on aromatic ring".[13][14]

-

Define the reactive atom on the ligand (the C2 carbon of the pyrimidine ring) and the reactive atom on the protein (the sulfur atom of Cys220).

-

Generate a docking grid centered on the Cys220 residue.[13][14]

-

-

Run the Docking: Execute the CovDock job. The software will first perform a non-covalent docking to identify poses where the ligand's reactive group is in proximity to the cysteine, and then it will model the covalent bond formation and score the resulting complex.[15]

-

Analyze the Results: Examine the output poses and their associated scores (e.g., Prime ΔG). The best pose will exhibit favorable interactions with the surrounding residues and a low energy score.[13][14]

Molecular Dynamics Simulation: Assessing Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the covalent protein-ligand complex, allowing for the assessment of its stability and the characterization of its interactions over time.[10][16]

Diagram: MD Simulation Workflow

Caption: Workflow for molecular dynamics simulation of the covalent p53-ligand complex.

Experimental Protocol: MD Simulation with GROMACS

-

Generate a Covalent Topology: The primary challenge in simulating a covalent complex is the creation of a topology file that describes the covalent bond between the ligand and the protein. This typically involves:

-

Merging the ligand and protein into a single molecule.

-

Manually editing the topology file to define the new bond, angle, and dihedral parameters involving the atoms of the covalent linkage. These parameters can often be derived from analogous parameters in the chosen force field (e.g., AMBER or CHARMM).[17][18]

-

-

System Solvation and Ionization:

-

Place the covalent complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.[10]

-

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts.

-

Equilibration:

-

Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

Follow this with a longer NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. During equilibration, it is common to apply position restraints to the protein and ligand heavy atoms, which are gradually released.[10]

-

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.

Post-Simulation Analysis: Unveiling the Dynamics of Binding

The trajectory from the MD simulation can be analyzed to extract valuable information about the stability and dynamics of the covalent complex.

Key Analyses

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex throughout the simulation.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein to identify key interactions that contribute to binding.

-

Binding Free Energy Calculations (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to estimate the binding free energy of the ligand.[19][20][21][22] This involves calculating the free energy of the complex, the protein, and the ligand, and then taking the difference. While computationally less expensive than alchemical free energy methods, MM/PBSA can provide valuable insights into the energetics of binding.[21][22]

Table 1: Representative Data from Post-Simulation Analysis

| Analysis Metric | Value | Interpretation |

| Average Protein RMSD | 1.5 Å | The protein structure is stable throughout the simulation. |

| Average Ligand RMSD | 0.8 Å | The ligand remains stably bound in the active site. |

| Key Hydrogen Bonds | Glu221, Ser224 | These residues form persistent hydrogen bonds with the ligand. |

| MM/PBSA Binding Energy | -45.2 kcal/mol | A favorable binding free energy, suggesting a stable complex. |

Conclusion: A Pathway to Rational Covalent Inhibitor Design

This technical guide has outlined a comprehensive in silico workflow for modeling the covalent binding of this compound to the p53-Y220C mutant. By following these detailed protocols, researchers can gain valuable insights into the binding mechanism, stability, and energetics of covalent inhibitors. This knowledge is crucial for the rational design and optimization of next-generation therapeutics targeting challenging disease-related proteins. The integration of covalent docking, molecular dynamics simulations, and free energy calculations provides a powerful computational toolkit to accelerate the discovery of novel covalent drugs.

References

-

Schrödinger, LLC. (2023). Covalent Docking using Schrödinger. [Link][13][14][15]

-

Bianco, G., Forli, S., Goodsell, D. S., & Olson, A. J. (2015). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Protein Science, 24(9), 1533–1545. [Link][11][12]

-

Schrödinger, LLC. (2023). How to Perform Covalent Docking Without Templates in Schrödinger. [Link][13][14]

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

-

Bioinformatics Review. (2020). How to perform covalent docking using AutodockFR (ADFR)?. [Link][23]

-

PMB-UvA. (2024). 9BR4: Crystal structure of p53 Y220C mutant in complex with PC-9859. [Link][6]

-

Protein Data Bank Japan. (2016). PDB-5ab9: Structure of the p53 cancer mutant Y220C with bound small molecule. [Link][24]

-

Baud, M. G. J., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 31(10), 2348-2357. [Link][1][2]

-

Baud, M. G. J., et al. (2020). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. [Link][25]

-

Joerger, A.C., & Structural Genomics Consortium (SGC). (2020). 6SHZ: p53 cancer mutant Y220C. [Link][3]

-

ResearchGate. (2016). How to do covalent docking using autodock?. [Link][26]

-

Joerger, A.C., et al. (2016). 5G4O: Crystal structure of the p53 cancer mutant Y220C in complex with a trifluorinated derivative of the small molecule stabilizer Phikan083. [Link][4]

-

AutoDock. (2024). Resources. [Link]

-

Lodola, A., & Mulholland, A. J. (2020). Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations. In Methods in Molecular Biology (pp. 431-450). Humana, New York, NY. [Link][5][27]

-

Schrödinger, LLC. (2018). An Overview of Covalent Docking and FEP, using the Example of Cathepsin Binders Inhibitors. [Link][28]

-

ResearchGate. (2020). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link][29]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link][10]

-

Klebe, G., et al. (2023). MD-Based Assessment of Covalent Inhibitors in Noncovalent Association Complexes: Learning from Cathepsin K as a Test Case. Journal of Chemical Information and Modeling, 63(10), 3041-3056. [Link][30]

-

Baud, M. G. J., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 31(10), 2348-2357. [Link][1][2]

-

University of Southampton. (2023). 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation. [Link][31]

-

Lodola, A., & Mulholland, A. J. (2020). Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations. In Methods in Molecular Biology (pp. 431-450). Humana, New York, NY. [Link][5][27]

-

AutoDock. (2024). Resources. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. [Link][16]

-

GROMACS Mailing List. (2010). MD simulations of covalent bound protein-ligand complex by gromacs. [Link][17]

-

Reddit. (2018). [GROMACS / MD] Modelling protein-ligand complexes with covalent bond?. [Link][18]

-

Pritam Panda. (2021, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link][32]

-

Wang, E., et al. (2019). Calculating Protein-Ligand Binding Affinities with MMPBSA: Method and Error Analysis. Journal of Chemical Information and Modeling, 59(4), 1334-1345. [Link][19]

-

Al-Hussaini, K., et al. (2021). Toward the Identification of Potential α-Ketoamide Covalent Inhibitors for SARS-CoV-2 Main Protease: Fragment-Based Drug Design and MM-PBSA Calculations. Molecules, 26(11), 3358. [Link][20]

-

Homeyer, N., & Gohlke, H. (2012). Ligand affinities predicted with the MM/PBSA method. [Link][33]

-

Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Journal of Chemical Information and Modeling, 59(4), 1334-1345. [Link][21]

-

ResearchGate. (2024). How to modelling MD of Covalent Inhibitor?. [Link][34]

-

Bonvin Lab. (n.d.). HADDOCKing of the p53 N-terminal peptide to MDM2. [Link][36]

-

Klebe, G., et al. (2023). Supporting Information MD-based assessment of covalent inhibitors in noncovalent association complexes: Learning from Cathepsin. [Link][37]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link][22]

-

Moraru, R., et al. (2023). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 66(16), 11438-11453. [Link][38]

-

Research Trends. (2018). Structure-based approach for drug discovery: In-silico molecular modelling and docking studies of tumor suppressor protein p53. [Link][7]

-

Islam, M. T., et al. (2021). Molecular docking of bioactive compounds derived from Moringa oleifera with p53 protein in the apoptosis pathway of oral squamous cell carcinoma. Journal of traditional and complementary medicine, 12(1), 65–75. [Link][8]

-

Nakayama, T., et al. (2004). Molecular docking analysis of the protein–protein interaction between RelA‐associated inhibitor and tumor suppressor protein p53 and its inhibitory effect on p53 action. The FEBS Journal, 271(14), 2845-2853. [Link][39]

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link][9]

-

Bauer, M. R., et al. (2016). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 55(24), 3409-3419. [Link][40]

-

Lihan, C., et al. (2023). An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. [Link][41]

Sources

- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchtrends.net [researchtrends.net]

- 8. Molecular docking of bioactive compounds derived from Moringa oleifera with p53 protein in the apoptosis pathway of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 11. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalent docking using autodock: Two-point attractor and flexible side chain methods: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. schrodinger.com [schrodinger.com]

- 16. Protein-Ligand Complex [mdtutorials.com]

- 17. [gmx-users] MD simulations of covalent bound protein-ligand complex by gromacs [gromacs.org-gmx-users.maillist.sys.kth.narkive.com]

- 18. reddit.com [reddit.com]

- 19. Calculating Protein-Ligand Binding Affinities with MMPBSA: Method and Error Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. peng-lab.org [peng-lab.org]

- 22. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bioinformaticsreview.com [bioinformaticsreview.com]

- 24. PDB-5ab9: Structure of the p53 cancer mutant Y220C with bound small molecul... - Yorodumi [pdbj.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations | Springer Nature Experiments [experiments.springernature.com]

- 28. schrodinger.com [schrodinger.com]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation - ePrints Soton [eprints.soton.ac.uk]

- 32. m.youtube.com [m.youtube.com]

- 33. lup.lub.lu.se [lup.lub.lu.se]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. HADDOCKing of the p53 N-terminal peptide to MDM2 – Bonvin Lab [bonvinlab.org]

- 37. pubs.acs.org [pubs.acs.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. Molecular docking analysis of the protein–protein interaction between RelA‐associated inhibitor and tumor suppressor protein p53 and its inhibitory effect on p53 action - PMC [pmc.ncbi.nlm.nih.gov]

- 40. pubs.acs.org [pubs.acs.org]

- 41. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 2-(Methylsulfonyl)pyrimidin-5-ol for Advanced Drug Discovery

This guide provides an in-depth exploration of 2-(Methylsulfonyl)pyrimidin-5-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its pivotal role as a reactive scaffold for covalent drug discovery.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound begins with its precise identification and physical characteristics.

Nomenclature and Structure

-

Common Name : this compound

-

IUPAC Name : this compound

-

CAS Number : 16290-90-7[1]

-

Molecular Formula : C₅H₆N₂O₃S[1]

-

Molecular Weight : 174.18 g/mol [1]

-

SMILES : CS(=O)(=O)c1ncc(O)cn1

The molecular structure consists of a pyrimidine ring, a core heterocyclic motif in many biologically active molecules, substituted with a hydroxyl group at the 5-position and a methylsulfonyl group at the 2-position. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the pyrimidine ring, a key aspect that will be discussed in the context of its applications.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. These parameters are crucial for assessing the compound's suitability for various experimental conditions and for predicting its behavior in biological systems.

| Property | Value | Source |